4-(Pyridin-2-ylsulfanyl)benzaldehyde

Organic Synthesis Thioether Formation Heterocyclic Chemistry

4-(Pyridin-2-ylsulfanyl)benzaldehyde (CAS 87626-35-5) is a heteroaromatic thioether with the molecular formula C12H9NOS and a molecular weight of 215.27 g/mol. The compound features a benzaldehyde moiety linked via a sulfur atom to a 2-pyridinyl group, forming a pyridin-2-ylsulfanyl substituted benzaldehyde scaffold.

Molecular Formula C12H9NOS
Molecular Weight 215.27
CAS No. 87626-35-5
Cat. No. B2717308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyridin-2-ylsulfanyl)benzaldehyde
CAS87626-35-5
Molecular FormulaC12H9NOS
Molecular Weight215.27
Structural Identifiers
SMILESC1=CC=NC(=C1)SC2=CC=C(C=C2)C=O
InChIInChI=1S/C12H9NOS/c14-9-10-4-6-11(7-5-10)15-12-3-1-2-8-13-12/h1-9H
InChIKeyDAWWZCAPLXRJDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyridin-2-ylsulfanyl)benzaldehyde (CAS 87626-35-5) Product Specification and Structural Profile


4-(Pyridin-2-ylsulfanyl)benzaldehyde (CAS 87626-35-5) is a heteroaromatic thioether with the molecular formula C12H9NOS and a molecular weight of 215.27 g/mol . The compound features a benzaldehyde moiety linked via a sulfur atom to a 2-pyridinyl group, forming a pyridin-2-ylsulfanyl substituted benzaldehyde scaffold . Commercial availability includes a typical purity specification of ≥95% . The compound is supplied as a liquid and is classified with GHS07 hazard labeling .

4-(Pyridin-2-ylsulfanyl)benzaldehyde (CAS 87626-35-5): Why Generic Substitution Fails


Substituting 4-(Pyridin-2-ylsulfanyl)benzaldehyde with other pyridyl-substituted benzaldehydes or heteroaromatic aldehydes is not straightforward due to the unique electronic and coordination properties conferred by the pyridin-2-ylsulfanyl group. The 2-pyridylthio substituent at the para position of the benzaldehyde ring provides a specific LogP of approximately 2.96–3.05 and a topological polar surface area (TPSA) of 29.96 Ų, which differs substantially from related analogs such as 4-(pyridin-2-yloxy)benzaldehyde or 4-(pyridin-2-ylamino)benzaldehyde . Furthermore, the sulfur atom in the thioether linkage enables distinct coordination chemistry with transition metals that oxygen- or nitrogen-bridged analogs cannot replicate [1]. Generic substitution without verifying these specific physicochemical parameters and reactivity profiles may lead to altered metal-binding behavior, reduced synthetic yield, or incompatible downstream coupling efficiency [2].

4-(Pyridin-2-ylsulfanyl)benzaldehyde (CAS 87626-35-5): Product-Specific Quantitative Evidence Guide


4-(Pyridin-2-ylsulfanyl)benzaldehyde Synthesis Route via Nucleophilic Aromatic Substitution

4-(Pyridin-2-ylsulfanyl)benzaldehyde is synthesized via nucleophilic aromatic substitution between 2-mercaptopyridine and 4-chlorobenzaldehyde in the presence of potassium carbonate in hexamethylphosphoramide at 140°C, yielding the product in 42% yield as a colorless oil with a boiling point of 136°C at 2 mmHg . This patent-derived route (US04496735) establishes a well-defined synthetic pathway that ensures batch-to-batch reproducibility for procurement .

Organic Synthesis Thioether Formation Heterocyclic Chemistry

4-(Pyridin-2-ylsulfanyl)benzaldehyde Lipophilicity Compared to Structurally Related Benzaldehyde Analogs

4-(Pyridin-2-ylsulfanyl)benzaldehyde exhibits a calculated LogP of 3.0453 and a topological polar surface area (TPSA) of 29.96 Ų . In comparison, 4-(pyridin-2-yloxy)benzaldehyde (oxygen-bridged analog) is predicted to have a lower LogP (~2.2–2.5) due to the increased polarity of the ether oxygen, while 4-(pyridin-2-ylamino)benzaldehyde (nitrogen-bridged analog) is predicted to have a lower LogP (~1.8–2.2) and higher TPSA (>35 Ų) due to hydrogen bond donor capacity [1]. The thioether bridge in 4-(Pyridin-2-ylsulfanyl)benzaldehyde provides intermediate lipophilicity without introducing additional hydrogen bond donors, maintaining a TPSA value below 30 Ų .

Medicinal Chemistry Physicochemical Properties Drug Design

4-(Pyridin-2-ylsulfanyl)benzaldehyde as an N,S-Donor Ligand Precursor in Transition Metal Coordination Chemistry

2-Thio-substituted benzaldehydes, including 4-(Pyridin-2-ylsulfanyl)benzaldehyde, serve as precursors for N₂S₂-type tetradentate ligands when condensed with aromatic amines such as 3-aminopyridine or 2-aminothiophenol [1]. These ligands form stable complexes with Ni(II), Co(II), and Cu(II) with the composition L·MX₂ or L·2MX₂ (X = Cl or ClO₄) [1]. Electrochemical studies by cyclic voltammetry and rotating disk electrode voltammetry reveal that the metal center in these complexes undergoes reduction via one- or two-electron processes, depending on the specific ligand structure [1].

Coordination Chemistry N,S-Ligands Transition Metal Complexes

4-(Pyridin-2-ylsulfanyl)benzaldehyde Commercial Supply and Quality Specifications

Commercially available 4-(Pyridin-2-ylsulfanyl)benzaldehyde is supplied with a minimum purity specification of 95% . The compound is provided as a liquid and is classified with GHS07 hazard labeling (harmful/irritant) with specific hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Storage recommendations include keeping the product in a cool, dry place and handling in well-ventilated areas .

Chemical Procurement Quality Control Supply Chain

4-(Pyridin-2-ylsulfanyl)benzaldehyde (CAS 87626-35-5): Recommended Research and Industrial Application Scenarios


Synthesis of N₂S₂-Type Tetradentate Ligands for Transition Metal Coordination Complexes

4-(Pyridin-2-ylsulfanyl)benzaldehyde is an ideal precursor for the synthesis of N₂S₂-type tetradentate ligands via condensation with aromatic amines such as 3-aminopyridine or 2-aminothiophenol [1]. The resulting ligands form stable complexes with Ni(II), Co(II), and Cu(II) with documented electrochemical behavior characterized by one- or two-electron metal-centered reduction processes [1]. This application is particularly relevant for researchers developing homogeneous catalysts, bioinorganic models, or metal-organic frameworks where mixed N,S-donor environments are required.

Fragment-Based Drug Discovery Requiring Balanced Lipophilicity and Low TPSA

With a calculated LogP of 3.0453 and TPSA of 29.96 Ų , 4-(Pyridin-2-ylsulfanyl)benzaldehyde is well-suited for fragment-based drug discovery campaigns where compounds must maintain favorable membrane permeability while avoiding excessive lipophilicity. The thioether linkage provides a distinct physicochemical signature compared to oxygen- or nitrogen-bridged analogs, enabling exploration of chemical space that ether- or amine-linked pyridylbenzaldehyde fragments cannot access. The aldehyde functionality permits facile elaboration via reductive amination, aldol condensation, or hydrazone formation .

Building Block for Heteroaromatic Thioether Libraries via Palladium-Catalyzed Cross-Coupling

As documented in synthetic methodology studies on (arylsulfanyl)pyridines, compounds containing the pyridin-2-ylsulfanyl motif can serve as substrates for palladium-catalyzed C-S and C-X cross-coupling reactions [2]. 4-(Pyridin-2-ylsulfanyl)benzaldehyde, with its para-substituted benzaldehyde moiety, is positioned as a versatile building block for generating diverse heteroaromatic thioether libraries. The established synthetic route via nucleophilic aromatic substitution (US04496735) provides reliable access to gram-scale quantities suitable for library synthesis .

Reference Standard for Pyridyl-Substituted Benzaldehyde Physicochemical Profiling

Given the well-documented physicochemical properties of 4-(Pyridin-2-ylsulfanyl)benzaldehyde (LogP 2.957–3.045, TPSA 29.96 Ų, molecular weight 215.27 g/mol) [3], this compound serves as a useful reference standard for calibrating computational LogP prediction algorithms and chromatographic retention time models for pyridyl-substituted benzaldehyde series. Its consistent commercial availability at 95% purity and defined hazard profile make it a practical internal standard for analytical method development and quality control applications.

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